4-Ethyl-1,3-dioxolan-2-one

Catalog No.
S602724
CAS No.
4437-85-8
M.F
C5H8O3
M. Wt
116.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethyl-1,3-dioxolan-2-one

CAS Number

4437-85-8

Product Name

4-Ethyl-1,3-dioxolan-2-one

IUPAC Name

4-ethyl-1,3-dioxolan-2-one

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

InChI

InChI=1S/C5H8O3/c1-2-4-3-7-5(6)8-4/h4H,2-3H2,1H3

InChI Key

ZZXUZKXVROWEIF-UHFFFAOYSA-N

SMILES

CCC1COC(=O)O1

Synonyms

1,2-butylene carbonate

Canonical SMILES

CCC1COC(=O)O1

The exact mass of the compound 4-Ethyl-1,3-dioxolan-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

4-Ethyl-1,3-dioxolan-2-one, commonly known as 1,2-butylene carbonate (1,2-BC), is a cyclic carbonate and polar aprotic solvent characterized by its high boiling point, moderate viscosity, and robust electrochemical profile . In procurement and material selection contexts, 1,2-BC is primarily evaluated as a functional alternative to industry-standard cyclic carbonates like propylene carbonate (PC) and ethylene carbonate (EC) [1]. It offers distinct quantitative advantages in oxidative stability, gas solubility, and spectroscopic clarity, making it a highly specialized solvent for high-voltage electric double-layer capacitors (EDLCs), transition metal-catalyzed hydroformylation, and advanced electrolyte solvation research [2].

While propylene carbonate (PC) and ethylene carbonate (EC) are ubiquitous in standard battery and solvent applications, substituting them for 1,2-butylene carbonate creates specific performance bottlenecks in advanced systems. In high-voltage supercapacitors, PC lacks the oxidative stability required to push operative cell potentials beyond 3.0 V, leading to premature electrolyte degradation [1]. In catalytic hydrogenation and hydroformylation, PC exhibits significantly lower hydrogen gas solubility, which limits reaction kinetics and throughput[2]. Furthermore, in analytical workflows studying lithium solvation shells via time-resolved infrared spectroscopy, both EC and PC suffer from Fermi resonances in the carbonyl stretch region that obscure critical structural data—a limitation bypassed entirely by the distinct molecular asymmetry of 1,2-BC [3].

Extended Operative Voltage Window in Supercapacitor Electrolytes

When formulated with pyrrolidinium-based salts (e.g., 1.5 M Pyr14BF4), 1,2-butylene carbonate demonstrates higher oxidative stability than standard propylene carbonate electrolytes. This stability allows electric double-layer capacitors (EDLCs) to operate at elevated potentials up to 3.15 V, achieving 90% capacitance retention after 500 hours of floating [1].

Evidence DimensionOperative cell potential and capacitance retention
Target Compound DataEnables 3.15 V operative potential with 90% retention at 500 h
Comparator Or BaselinePropylene carbonate (PC) degrades at lower oxidative potentials
Quantified DifferenceExtension of the stable voltage window to 3.15 V
Conditions1.5 M Pyr14BF4 electrolyte in EDLCs at room temperature

Procuring 1,2-BC allows energy storage developers to safely increase the energy density of high-voltage supercapacitors without sacrificing cycle life.

Quantified Increase in Hydrogen Gas Solubility for Catalysis

For transition metal-catalyzed reactions requiring dissolved gases, 1,2-butylene carbonate provides a higher gas uptake capacity than propylene carbonate. Experimental thermodynamic data reveals that the solubility of hydrogen in 1,2-BC is approximately 30% higher than in PC under comparable elevated pressures and temperatures [1].

Evidence DimensionHydrogen gas solubility (molality)
Target Compound Data0.145 kg·mol−1 at 323.1 K and 9.27 MPa
Comparator Or BaselinePropylene carbonate (PC) baseline
Quantified DifferenceApproximately 30% higher hydrogen molality in 1,2-BC
ConditionsElevated pressures (7-14 MPa) and temperatures (up to 323.1 K)

Higher gas solubility directly translates to faster reaction kinetics in catalytic hydrogenation and hydroformylation processes, reducing cycle times in chemical manufacturing.

Elimination of Fermi Resonances in Infrared Spectroscopy Workflows

In the study of lithium-ion solvation structures, cyclic carbonates serve as necessary model solvents. However, ethylene carbonate (EC) and propylene carbonate (PC) exhibit severe Fermi resonances in the carbonyl stretch region, which complicate time-dependent infrared spectroscopy. 1,2-Butylene carbonate possesses a similar dielectric constant to EC and PC but is uniquely free of these Fermi resonances, allowing for unobstructed observation of ion-dipole interactions [1].

Evidence DimensionSpectral clarity in the carbonyl stretch region
Target Compound DataYields clear, interpretable carbonyl stretch signals without interference
Comparator Or BaselineEC and PC exhibit obscuring Fermi resonances
Quantified DifferenceComplete elimination of Fermi resonance interference in the target region
ConditionsTime-dependent infrared spectroscopy of LiPF6 solvation shells

For analytical laboratories studying electrolyte dynamics, 1,2-BC functions as an indispensable model solvent that provides baseline structural data impossible to obtain with EC or PC.

Electrolyte Solvent for High-Voltage Electric Double-Layer Capacitors (EDLCs)

Leveraging its higher oxidative stability compared to propylene carbonate, 1,2-butylene carbonate is utilized for formulating advanced EDLC electrolytes. When paired with pyrrolidinium salts, it enables devices to operate safely at potentials up to 3.15 V, supporting the development of higher-energy-density supercapacitors for grid and automotive applications [1].

Polar Aprotic Solvent for Biphasic Transition Metal Catalysis

Because 1,2-BC dissolves approximately 30% more hydrogen gas than propylene carbonate under pressure, it is deployed as a specialized solvent for biphasic catalysis, hydroformylation, and asymmetric hydrogenation. This enhanced gas uptake accelerates reaction kinetics and improves throughput in fine chemical synthesis[2].

Model Cyclic Carbonate for Battery Solvation Shell Analysis

In fundamental R&D regarding lithium-ion battery mechanisms, 1,2-BC serves as the primary cyclic carbonate model solvent for time-resolved infrared spectroscopy. Its lack of Fermi resonances in the carbonyl region allows researchers to accurately map contact ion pairs and solvation shell rigidity, providing data necessary for designing next-generation electrolyte formulations [3].

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4437-85-8

Wikipedia

Butylene carbonate

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

General Manufacturing Information

1,3-Dioxolan-2-one, 4-ethyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

Explore Compound Types